molecular formula C18H20N4O3S B2554536 N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 714928-46-8

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No. B2554536
CAS RN: 714928-46-8
M. Wt: 372.44
InChI Key: GEPBDSVNOFOYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is a research compound with the molecular formula C18H20N4O3S and a molecular weight of 372.44 . It’s not intended for human or veterinary use.


Synthesis Analysis

A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones. This procedure was carried out in ethanol under catalyst-free conditions. Several sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoxaline core with a benzenesulfonamide group attached .

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide derivatives, such as GSK-2126458, have been explored as broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds are under investigation for their potential in treating conditions like idiopathic pulmonary fibrosis and chronic cough, showcasing their therapeutic versatility beyond oncology. The structural relationship and in vitro data support their utility in these respiratory conditions, highlighting the broad potential of quinoxalin-2-yl benzenesulfonamide derivatives in medical research (Norman, 2014).

Antimicrobial Agents

The antimicrobial applications of quinoline and benzenesulfonamide moieties have been investigated, revealing that certain derivatives exhibit high activity against Gram-positive bacteria. This research indicates the potential of this compound and its analogs as effective antimicrobial agents, contributing to the development of new treatments for bacterial infections. The synthesis of these compounds and their structural confirmation through spectral data, along with their tested antimicrobial activity, underscore their significance in the field of antimicrobial research (Unnamed Authors, 2019).

Photosensitizers in Photodynamic Therapy

In the realm of photodynamic therapy (PDT) for cancer treatment, new benzenesulfonamide derivatives substituted on zinc phthalocyanines have shown promising characteristics, such as high singlet oxygen quantum yields. These properties are crucial for the effectiveness of PDT, where the generation of singlet oxygen leads to the selective destruction of cancer cells. The synthesized compounds exhibit significant potential as Type II photosensitizers, marking an important step in the advancement of PDT cancer treatment options (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibitors

The exploration of N-substituted benzenesulfonamides, including those with quinoxalin-2-yl moieties, as carbonic anhydrase inhibitors (CAIs) has provided insights into their mechanism of action and potential therapeutic applications. These studies contribute to understanding how such compounds can modulate enzymatic activity, with implications for treating conditions like glaucoma, edema, and certain neurological disorders. The structural and inhibition studies of these compounds have shed light on their potential as CAIs, offering new avenues for therapeutic interventions (Di Fiore et al., 2011).

properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPBDSVNOFOYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.